molecular formula C13H14N2O3 B2390810 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione CAS No. 27738-13-2

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B2390810
CAS No.: 27738-13-2
M. Wt: 246.266
InChI Key: GEEIXYVHFGQLNB-UHFFFAOYSA-N
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Description

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a phenyl group and a 3-oxobutyl group

Mechanism of Action

Target of Action

The primary targets of 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione are yet to be fully identified. Similar compounds have been known to interact with various proteins and enzymes in the body . The specific role of these targets can vary widely, from regulating cellular processes to mediating biochemical reactions.

Mode of Action

The exact mode of action of this compound is not well understood. It is likely that the compound interacts with its targets by binding to specific sites, thereby altering their function. This can result in changes to cellular processes, such as signal transduction or metabolic pathways .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in cell growth, inflammation, and oxidative stress . The downstream effects of these changes can include alterations in cell behavior, gene expression, and overall physiological response.

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and bbb permeant . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.

Result of Action

Similar compounds have been shown to have various biological activities, including antibacterial, antidiabetic, analgesic, anti-inflammatory, anti-diarrheal, anticancerous, nephroprotective and thyroid hormone regulating activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization to yield the desired imidazolidine-2,4-dione structure. The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and oxobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylimidazolidine-2,4-dione: Lacks the 3-oxobutyl group, resulting in different chemical properties and biological activities.

    5-(3-Oxobutyl)imidazolidine-2,4-dione:

Uniqueness

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both the phenyl and 3-oxobutyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9(16)7-8-13(10-5-3-2-4-6-10)11(17)14-12(18)15-13/h2-6H,7-8H2,1H3,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEIXYVHFGQLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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